molecular formula C26H32NO10S B602041 N-Desacetyl-N-formyl Thiocolchicoside CAS No. 219547-29-2

N-Desacetyl-N-formyl Thiocolchicoside

Cat. No. B602041
M. Wt: 550.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desacetyl-N-formyl Thiocolchicoside is a semi-synthetic derivative of Thiocolchicoside, a naturally occurring compound derived from the Colchicum autumnale plant . It is commonly used as a muscle relaxant and anti-inflammatory agent . The chemical structure of N-Desacetyl-N-formyl Thiocolchicoside consists of a thiocolchicoside molecule with an additional formyl group attached to the nitrogen atom . This modification enhances the compound’s pharmacological properties, making it more effective than the parent compound .


Synthesis Analysis

The synthesis of N-Desacetyl-N-formyl Thiocolchicoside involves the modification of a thiocolchicoside molecule with an additional formyl group attached to the nitrogen atom . This modification enhances the compound’s pharmacological properties .


Molecular Structure Analysis

The molecular formula of N-Desacetyl-N-formyl Thiocolchicoside is C26H31NO10S . The chemical structure consists of a thiocolchicoside molecule with an additional formyl group attached to the nitrogen atom .


Chemical Reactions Analysis

N-Desacetyl-N-formyl Thiocolchicoside is a methylated saccharide that has been modified with a click chemistry reaction . This modification allows for the addition of various functional groups to the saccharide, including fluorine and bromine .


Physical And Chemical Properties Analysis

The molecular weight of N-Desacetyl-N-formyl Thiocolchicoside is 549.59 g/mol . The compound has a half-life of approximately 17 hours, which means it remains in the body for a relatively long time .

Scientific Research Applications

N-Desacetyl-N-formyl Thiocolchicoside is a derivative of Thiocolchicoside . It’s a part of the Colchicine and Thiocolchicoside API family . It’s used as a reference material in research .

One specific application of N-Desacetyl-N-formyl Thiocolchicoside is found in the field of bioprocess engineering . A patent describes a process for the conversion of colchicinoids (such as Colchicine, 3-demethylcolchicine, N-desacetyl-N-formylcolchicine, thiocolchicine, and N-desacetyl-N-formylthiocolchicine) to their glycosylated form . This process involves the use of a strain of the bacterial micro-organism Bacillus aryabhattai for the bio-conversion .

The method involves the transformation of colchicines and its analogs and derivatives into corresponding 3-glycosylated colchicine and the thio-analogs . The process is particularly useful in the preparation of glycosylated Colchicine, Thiocolchicine, and their analogs and derivatives .

N-Desacetyl-N-formyl Thiocolchicoside is primarily used as a reference material in research . It’s a part of the Colchicine and Thiocolchicoside API family . Here are some additional applications:

  • Ion-Exchange Chromatography (IC) Applications

    • N-Desacetyl-N-formyl Thiocolchicoside can be used as a certified organic standard for instrument calibration in ion-exchange chromatography (IC) applications .
    • IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples .
    • This application can be applied toward environmental or food analysis and quality control .
  • Pharmaceutical Standards

    • N-Desacetyl-N-formyl Thiocolchicoside is used as a pharmaceutical standard .
    • Pharmaceutical standards are reference materials used in drug testing and quality control .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the source .
  • Research & Development

    • N-Desacetyl-N-formyl Thiocolchicoside is used for R&D purposes .
    • It’s not intended for medicinal, household or other use .
    • The specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the source .

Safety And Hazards

N-Desacetyl-N-formyl Thiocolchicoside is a hazardous compound . It should be used with caution and under medical supervision due to the potential side effects and drug interactions . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO10S/c1-34-24-17(36-26-23(33)22(32)21(31)18(10-28)37-26)8-12-4-6-15(27-11-29)14-9-16(30)19(38-3)7-5-13(14)20(12)25(24)35-2/h5,7-9,11,15,18,21-23,26,28,31-33H,4,6,10H2,1-3H3,(H,27,29)/t15-,18+,21+,22-,23+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTNEQNKAJFDDC-MSNGREAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747502
Record name N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desacetyl-N-formyl Thiocolchicoside

CAS RN

219547-29-2
Record name N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(7S)-3-(b-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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